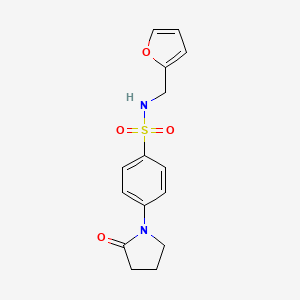

![molecular formula C15H19N5O3S B5562047 N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)

N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related tetrazole compounds involves complex reactions, often starting with the preparation of specific sulfonamides or azides followed by cyclization processes. For instance, compounds with the methylsulfonyl phenyl group have been synthesized using methods that involve cyclization to tetrazoles, indicating the potential pathway for synthesizing the specified compound (Al-Hourani et al., 2020) (Ito et al., 1984).

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, reveals the crystal structure and spatial arrangement of atoms within these molecules. Studies have detailed the crystal structures of related tetrazole derivatives, providing insights into the molecular geometry, bond lengths, and angles critical for understanding the specified compound's structure (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The reactivity of tetrazole compounds, including those with the methylsulfonyl phenyl group, often involves interactions with enzymes or potential for cyclization reactions. Their chemical properties, such as reactivity with cyclooxygenase enzymes, have been explored to understand their biochemical interactions and potential applications (Al-Hourani et al., 2020).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystal packing, can be inferred from related compounds' crystallographic data. The molecular docking and crystallographic studies of similar tetrazole compounds offer insights into their physical characteristics and intermolecular interactions (Al-Hourani et al., 2015).

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity towards various chemical reagents can be deduced from functional groups present in the compound. Studies on similar compounds provide a basis for understanding these properties, highlighting the tetrazole ring's reactivity and the influence of the methylsulfonyl phenyl group (Shukla et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Synthesis and Antimicrobial Evaluation of Heterocyclic Compounds : This study discusses the synthesis of new heterocyclic compounds, including those with a sulfamoyl moiety, which shows potential as antimicrobial agents. These compounds demonstrate promising results in in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Anticancer Applications

- Anticancer Activities of Thiazole Derivatives : A study on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides explores their anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren et al., 2019).

Enzyme Inhibition for Therapeutic Applications

- Carbonic Anhydrase Inhibitory Action : A research on sulfonamide inhibitors, structurally related to a known antiviral agent, examined their role as inhibitors of human carbonic anhydrase isoforms. This inhibition has implications for treating pathologies like cancer and obesity (Carta et al., 2017).

Cyclooxygenase-2 Enzyme Inhibition

- Cyclooxygenase-2 Enzyme Studies : Research on tetrazoles, including compounds similar to N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide, demonstrated their potential as COX-2 inhibitors. These findings are relevant for developing new anti-inflammatory drugs (Al-Hourani et al., 2015).

Anticonvulsant Applications

- Anticonvulsant Activity of Sulfonamide Thiazole Derivatives : A study synthesized various heterocyclic compounds with a sulfonamide thiazole moiety, some of which exhibited significant anticonvulsive effects. This research contributes to the development of new anticonvulsant medications (Farag et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-24(22,23)13-8-6-11(7-9-13)15-17-19-20(18-15)10-14(21)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEDLUSSSYMSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

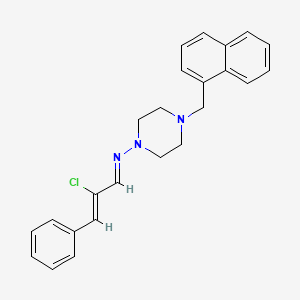

![3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5561967.png)

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)

![N-1,3-benzodioxol-5-yl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5561989.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5561992.png)

![1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5562019.png)

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5562022.png)

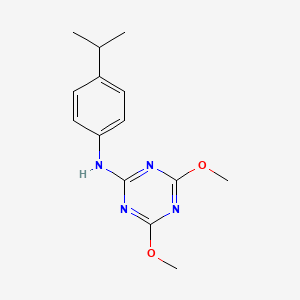

![4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562029.png)

![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)

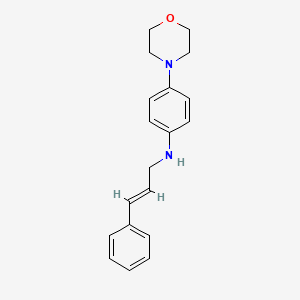

![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)

![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)